(R,R)-asenapine maleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

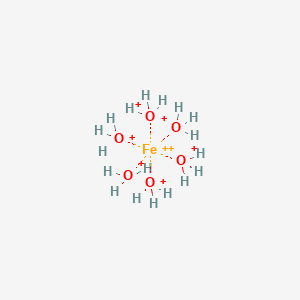

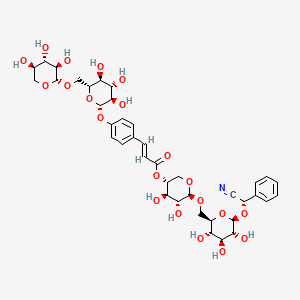

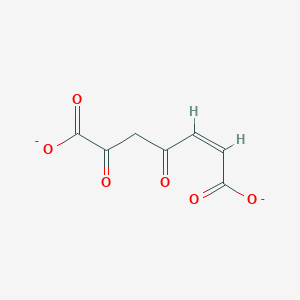

(R,R)-asenapine maleate is a maleate salt obtained by combining equimolar amounts of (R,R)-asenapine and maleic acid. It contains a (R,R)-asenapine(1+). It is an enantiomer of a (S,S)-asenapine maleate.

Scientific Research Applications

1. Enhancement of Solubility and Bioavailability

Asenapine maleate, due to its low aqueous solubility and high permeability, faces challenges in oral bioavailability. Research has focused on enhancing its solubility and bioavailability. For instance, the preparation and evaluation of co-crystals using different co-formers have shown to significantly enhance the in vitro dissolution of the drug, leading to potentially improved bioavailability (Al-Nimry & Khanfar, 2021). Additionally, the development of solid lipid nanoparticles (SLNs) for oral delivery has been studied, aiming at increasing the bioavailability by reducing first-pass metabolism in the liver (Naik et al., 2017).

2. Development of Analytical Methods

Several studies have been conducted to develop and validate reliable analytical methods for quantifying asenapine maleate in various matrices. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for its determination in bulk and buccal dosage forms, showcasing high accuracy and precision (Pansuriya et al., 2019). Furthermore, potentiometric determination using PVC membrane and carbon paste ion-selective electrodes has been explored, offering a new electrochemical method for the drug's determination (Fouad, 2018).

3. Transdermal and Intranasal Delivery Systems

Research on alternative delivery systems such as transdermal and intranasal routes has been extensive. Nano-transfersomal formulations for transdermal delivery have shown increased bioavailability and improved transdermal permeation (Shreya et al., 2016). In addition, intranasal delivery of asenapine loaded nanostructured lipid carriers has been investigated for the treatment of schizophrenia, aiming to enhance drug uptake to the brain via the intranasal route (SanjayKumarSinghVijayakumarM & Singh, 2015).

4. Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic and pharmacodynamic investigations are crucial in understanding the efficacy and distribution of asenapine maleate. Studies involving asenapine maleate-loaded SLNs have shown extended drug release up to 36 hours, which could lead to reduced dosing frequency and improved patient compliance (Patel et al., 2019). Additionally, the impact of asenapine maleate on low-frequency neural oscillatory activity has been evaluated in a neurodevelopmental model of schizophrenia, providing insights into its potential efficacy in treating cognitive deficits inherent in schizophrenia (Nelong et al., 2019).

properties

Product Name |

(R,R)-asenapine maleate |

|---|---|

Molecular Formula |

C21H20ClNO5 |

Molecular Weight |

401.8 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m0./s1 |

InChI Key |

GMDCDXMAFMEDAG-TXUHOWFZSA-N |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

synonyms |

5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3-6,7)oxepino(4,5-c)pyrrole Asenapine asenapine maleate ORG 5222 ORG-5222 saphris |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylideneamino]thiourea](/img/structure/B1237497.png)

![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)

![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)